2-(2-Bromophenyl)-3'-cyanoacetophenone
Description
2-(2-Bromophenyl)-3'-cyanoacetophenone is a substituted acetophenone derivative featuring a bromine atom on the ortho position of the phenyl ring and a cyano group (-CN) at the meta position of the acetophenone moiety. This compound is of significant interest in organic synthesis due to its dual functional groups, which enable diverse reactivity patterns, such as participation in nucleophilic substitution, cyclization, or cross-coupling reactions.
Properties
IUPAC Name |
3-[2-(2-bromophenyl)acetyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-14-7-2-1-5-12(14)9-15(18)13-6-3-4-11(8-13)10-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXOEIWMBBGJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC(=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642307 | |
| Record name | 3-[(2-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-10-6 | |
| Record name | 3-[2-(2-Bromophenyl)acetyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-3’-cyanoacetophenone typically involves the bromination of 2-phenylacetophenone followed by the introduction of a cyano group. One common method involves the use of bromine in the presence of a catalyst such as iron(III) bromide to achieve bromination. The resulting brominated product is then subjected to a cyanation reaction using reagents like copper(I) cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity 2-(2-Bromophenyl)-3’-cyanoacetophenone.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-3’-cyanoacetophenone can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used for nitration or sulfonation reactions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide can be employed for nucleophilic substitution.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used for the reduction of the carbonyl group.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro or sulfonyl derivatives.
Nucleophilic Substitution: Products include various substituted cyano derivatives.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2-(2-Bromophenyl)-3’-cyanoacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-3’-cyanoacetophenone involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(2-Bromophenyl)-3'-cyanoacetophenone with related acetophenone derivatives, focusing on structural features, synthesis, and applications:
Key Observations:
This difference may influence their suitability in specific reactions (e.g., nucleophilic attack vs. Friedel-Crafts alkylation) . The ortho-bromo substituent in both this compound and 2-bromo-2-cyanoacetophenone facilitates intramolecular cyclization or Suzuki-Miyaura cross-coupling reactions, whereas para-substituted analogs (e.g., 4'-methoxy) are less sterically hindered for intermolecular reactions .
Synthetic Efficiency: The high yield (98%) reported for 2-bromo-2-cyanoacetophenone highlights the efficiency of bromination under pyridine catalysis in chloroform . This suggests that similar conditions could be optimized for synthesizing this compound, though regioselectivity challenges may arise due to competing substitution patterns.
Applications: this compound is likely used as a multifunctional intermediate in drug discovery, whereas 2-bromo-4'-methoxyacetophenone is restricted to controlled industrial or laboratory applications due to its classification as a hazardous intermediate .
Research Findings and Challenges
- Cyano vs. Methoxy Groups: Comparative studies indicate that cyano-substituted acetophenones exhibit higher thermal stability and electrochemical activity compared to methoxy analogs, making them preferable for materials science applications .
- Regioselectivity Issues: Bromination of substituted acetophenones often requires precise control to avoid undesired di- or polybrominated byproducts, especially in ortho-rich environments .
Biological Activity
2-(2-Bromophenyl)-3'-cyanoacetophenone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate findings from various studies regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H12BrN
- Molecular Weight : 302.17 g/mol
- Canonical SMILES : Cc1cc(cc(c1)Br)C(=O)C2=CC(=C(C=C2)C#N)C
Anticancer Properties
Research has highlighted the anticancer potential of this compound. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The compound's mechanism appears to involve:
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest, leading to reduced cell proliferation.
- Induction of Apoptosis : Mechanistic studies suggest that the compound may activate apoptotic pathways by modulating key proteins such as p53 and Bcl-2 family members, promoting cell death in malignant cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) : The MIC values against pathogens such as E. coli and S. aureus ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity.
- Comparison with Antibiotics : Its efficacy was comparable to standard antibiotics like ceftriaxone, suggesting potential as a lead compound for developing new antimicrobial agents .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to increased apoptosis through ROS-mediated pathways .
Study on Anticancer Activity
A study conducted on the effects of this compound on MCF-7 cells revealed significant cytotoxicity:
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 10 | 85 | |
| 25 | 65 | |
| 50 | 30 | 22 |
| 100 | 10 |
The IC50 value indicates that the compound is effective at inhibiting cell growth at relatively low concentrations .
Study on Antimicrobial Activity
In another study assessing the antimicrobial efficacy, the following results were obtained:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 20 | 75 |
| S. aureus | 25 | 50 |
| P. aeruginosa | 18 | 100 |
These findings suggest that while the compound exhibits some antimicrobial properties, further optimization may be necessary for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
